Sweetness Potency Ranking in Guanidine Sweeteners
Carrelame exhibits a relative sweetness (RS) of 200,000× sucrose on an equimolar basis, placing it at a quantitatively defined intermediate position within the guanidine sweetener family. Lugduname, the most potent known sweetener, is rated at 230,000× sucrose (13% more potent than Carrelame), while Bernardame is rated at 188,000× sucrose (6.4% less potent than Carrelame). Sucrononate matches Carrelame at 200,000× sucrose [1][2]. This 42,000×-unit spread between Lugduname and Bernardame (a 1.22-fold potency range) positions Carrelame as a critical reference compound for SAR studies investigating the contribution of specific aryl substituent modifications to sweet taste receptor activation efficacy. Unlike Lugduname, Carrelame's potency is achieved without a 4-cyanophenyl group, demonstrating that the 3,5-dichlorophenyl/diphenylmethyl combination represents an alternative pharmacophoric arrangement capable of near-maximal receptor activation.
| Evidence Dimension | Sweetness potency relative to sucrose (equimolar comparison) |
|---|---|
| Target Compound Data | 200,000× sucrose (Carrelame) |
| Comparator Or Baseline | Lugduname: 230,000×; Sucrononate: 200,000×; Bernardame: 188,000× |
| Quantified Difference | Carrelame is 13.0% less potent than Lugduname; 6.4% more potent than Bernardame; equipotent to Sucrononate |
| Conditions | Equimolar comparison against sucrose reference; values derived from systematic tastant evaluation by the Nofre–Tinti group (Université Claude Bernard Lyon 1) |
Why This Matters
Carrelame's precisely quantified intermediate potency relative to Lugduname and Bernardame makes it indispensable for dose–response studies requiring a potency anchor between the sweetest known compound and less potent guanidine congeners.
- [1] Sucrononic acid. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Sucrononic_acid. View Source
- [2] Wikipedia contributors. Carrelame. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Carrelame. View Source
